molecular formula C22H23ClN2O2S2 B11182072 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate

Cat. No.: B11182072
M. Wt: 447.0 g/mol
InChI Key: DBFKRACRFPSERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate is a complex organic compound with a molecular formula of C22H23ClN2O2S2 This compound is notable for its unique structure, which includes a piperidine ring, a carbodithioate group, and a phenylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the carbodithioate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate
  • **2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-ethylpiperidine-1-carbodithioate
  • **2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-propylpiperidine-1-carbodithioate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it valuable for specific research or industrial purposes.

Properties

Molecular Formula

C22H23ClN2O2S2

Molecular Weight

447.0 g/mol

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] 2-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C22H23ClN2O2S2/c1-15-7-5-6-12-25(15)22(28)29-14-20(26)24-19-11-10-17(23)13-18(19)21(27)16-8-3-2-4-9-16/h2-4,8-11,13,15H,5-7,12,14H2,1H3,(H,24,26)

InChI Key

DBFKRACRFPSERW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.